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Cat. No.: B085787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for radiolabeling DNA fragments with alpha-³²P-

deoxythymidine triphosphate (α-³²P-dTTP). The resulting high specific activity probes are

suitable for a variety of molecular biology applications, including Southern and Northern

blotting, in situ hybridization, and library screening. Three common methods are detailed: Nick

Translation, Random Primed Labeling, and 3'-End Labeling.

Introduction
Radiolabeling DNA with ³²P remains a highly sensitive method for detecting specific nucleic

acid sequences. The choice of labeling method depends on the desired specific activity, the

amount and nature of the DNA template, and the intended downstream application. α-³²P-dTTP

is a commonly used radiolabeled deoxynucleotide for incorporation into DNA, offering high

energy for sensitive detection.[1][2][3] This document outlines the principles and provides step-

by-step protocols for the three most prevalent DNA radiolabeling techniques.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the different DNA radiolabeling

methods to facilitate easy comparison.
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Parameter Nick Translation
Random Primed
Labeling

3'-End Labeling

Principle

DNase I creates nicks,

DNA Pol I synthesizes

new DNA

incorporating labeled

dNTPs.[4][5]

Random primers

anneal to denatured

DNA, Klenow

fragment extends

primers with labeled

dNTPs.[6][7]

Terminal

deoxynucleotidyl

Transferase (TdT)

adds labeled dNTPs

to the 3'-OH terminus.

[8]

Typical DNA Input 0.1 - 1 µg 10 - 25 ng[7] 1 - 10 pmol of 3' ends

Achievable Specific

Activity
≥ 1 x 10⁸ cpm/µg[9]

> 1 x 10⁹ dpm/µg[7]

[10][11]

Lower than internal

labeling methods

Probe Length

Can be controlled by

DNase I concentration

(typically 300-900 bp).

[12]

Uniformly labeled

probes of various

lengths.

Label is only at the 3'

end.

Key Enzymes
DNase I, DNA

Polymerase I[4]

Klenow Fragment (of

DNA Pol I)[10]

Terminal

deoxynucleotidyl

Transferase (TdT)[8]

[13][14]

Advantages

Simple, reliable, does

not require DNA

denaturation.

High specific activity,

requires very small

amounts of template

DNA.[7][10]

Labels only the 3' end,

useful for specific

applications like

footprinting.

Disadvantages

Lower specific activity

than random priming,

potential for DNA

strand breaks.[4]

Requires denaturation

of the DNA template.

Lower overall signal

compared to internal

labeling methods.

Experimental Protocols
Safety Precautions: Working with ³²P requires appropriate safety measures. All procedures

should be carried out in a designated radioactive work area, with proper shielding (e.g.,
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Plexiglas) and personal protective equipment (lab coat, gloves, safety glasses). Consult your

institution's radiation safety guidelines.

Nick Translation
This method involves introducing single-stranded nicks into a double-stranded DNA molecule

with DNase I. DNA Polymerase I then synthesizes a new strand from the 3'-hydroxyl end of the

nick, simultaneously removing the existing strand with its 5'→3' exonuclease activity and

incorporating radiolabeled dNTPs from the reaction mixture.[4][5]

Materials:
DNA template (0.1 - 1 µg)

10X Nick Translation Buffer (0.5 M Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM 2-

mercaptoethanol)[9]

dNTP mix (minus dTTP): 0.2 mM each of dATP, dCTP, dGTP[9]

α-³²P-dTTP (3000 Ci/mmol, 10 mCi/ml)[1]

DNase I/DNA Polymerase I enzyme mix

0.5 M EDTA (pH 8.0)

Nuclease-free water

Protocol:
In a microcentrifuge tube on ice, combine the following:

DNA template: 1 µg

10X Nick Translation Buffer: 5 µl

dNTP mix (minus dTTP): 5 µl

α-³²P-dTTP: 5 µl (50 µCi)
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Nuclease-free water to a final volume of 45 µl.

Add 5 µl of the DNase I/DNA Polymerase I enzyme mix.[9]

Mix gently by flicking the tube and briefly centrifuge to collect the contents.

Incubate the reaction at 15°C for 60-90 minutes.[9][12]

Stop the reaction by adding 5 µl of 0.5 M EDTA.[9]

(Optional) Heat inactivate the enzymes at 65°C for 10 minutes.[15]

Purify the labeled probe from unincorporated nucleotides using a spin column (e.g.,

Sephadex G-50) or by ethanol precipitation.

Random Primed Labeling
This technique generates uniformly labeled probes of high specific activity. The DNA template

is denatured, and a mixture of random oligonucleotides (typically hexamers or octamers)

anneals at multiple sites. The Klenow fragment of DNA Polymerase I, which lacks 5'→3'

exonuclease activity, extends these primers, incorporating the radiolabeled dNTP present in the

reaction mix.[6][10]

Materials:
DNA template (10-25 ng)

Random primers (hexamers or octamers)

5X Reaction Buffer (e.g., 250 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 50 mM 2-mercaptoethanol)

dNTP mix (minus dTTP): 500 µM each of dATP, dCTP, dGTP

α-³²P-dTTP (3000 Ci/mmol, 10 mCi/ml)[1]

Klenow Fragment (large fragment of DNA Polymerase I)

0.5 M EDTA (pH 8.0)
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Nuclease-free water

Protocol:
In a microcentrifuge tube, add 10-25 ng of DNA template in up to 20 µl of nuclease-free

water.

Denature the DNA by heating in a boiling water bath for 5 minutes, then immediately chill on

ice for at least 5 minutes.[7][10]

To the denatured DNA on ice, add the following:

5X Reaction Buffer: 10 µl

Random primers: 2 µl

dNTP mix (minus dTTP): 2 µl

α-³²P-dTTP: 5 µl (50 µCi)

Nuclease-free water to a final volume of 49 µl.

Add 1 µl of Klenow Fragment (typically 5 U/µl).[11]

Mix gently and centrifuge briefly.

Incubate at 37°C for 10-60 minutes.[7][10] A 10-minute incubation is often sufficient for high

incorporation.[10]

Stop the reaction by adding 5 µl of 0.5 M EDTA.[10]

Purify the labeled probe from unincorporated nucleotides as described for Nick Translation.

3'-End Labeling
This method utilizes Terminal deoxynucleotidyl Transferase (TdT), a template-independent

DNA polymerase, to add one or more radiolabeled deoxynucleotides to the 3'-hydroxyl

terminus of a DNA molecule.[8][13] This is useful for labeling oligonucleotides or restriction

fragments when a labeled 3' end is specifically required.
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Materials:
DNA template (oligonucleotide or restriction fragment with a 3'-OH group, 1-10 pmol)

5X TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl pH 6.6, 1.25

mg/ml BSA)

CoCl₂ solution (e.g., 25 mM)[14]

α-³²P-dTTP (3000 Ci/mmol, 10 mCi/ml)[1]

Terminal deoxynucleotidyl Transferase (TdT)

0.5 M EDTA (pH 8.0)

Nuclease-free water

Protocol:
In a microcentrifuge tube on ice, combine the following:

DNA template: 1-10 pmol of 3' ends

5X TdT Reaction Buffer: 10 µl

CoCl₂ solution: 10 µl

α-³²P-dTTP: 5 µl (50 µCi)

Nuclease-free water to a final volume of 48 µl.

Add 2 µl of TdT enzyme.

Mix gently and centrifuge briefly.

Incubate at 37°C for 15-30 minutes.[14]

Stop the reaction by adding 5 µl of 0.5 M EDTA or by heating to 70°C for 10 minutes.[14]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://scispace.com/pdf/labeling-the-3-termini-of-oligonucleotides-using-terminal-12xzfvvk6r.pdf
https://www.revvity.com/product/ttp-a-32p-blu005h250uc
https://scispace.com/pdf/labeling-the-3-termini-of-oligonucleotides-using-terminal-12xzfvvk6r.pdf
https://scispace.com/pdf/labeling-the-3-termini-of-oligonucleotides-using-terminal-12xzfvvk6r.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the labeled probe from unincorporated nucleotides.
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Experimental Workflow for Nick Translation
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Caption: Workflow for DNA radiolabeling via Nick Translation.

Experimental Workflow for Random Primed Labeling
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Caption: Workflow for high specific activity DNA labeling via Random Priming.

Experimental Workflow for 3'-End Labeling
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Reaction Setup

Enzymatic Reaction

Termination & Purification

DNA Template
(3'-OH ends)

Reaction Mix
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Incubate at 37°C

TdT Enzyme

Add EDTA / Heat Spin Column
Purification

3'-End Labeled
³²P-Probe
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Caption: Workflow for specific 3'-end labeling of DNA with TdT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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